2-Chlorobenzoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQDWDBTWSGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060643 | |
| Record name | Benzoxazole, 2-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-18-9 | |
| Record name | 2-Chlorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chlorobenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8439 | |
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| Record name | Benzoxazole, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoxazole, 2-chloro- | |
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| Record name | 2-chlorobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-CHLOROBENZOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFH5RW45PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of 2 Chlorobenzoxazole
Synthetic Pathways to 2-Chlorobenzoxazole
The primary synthetic strategies for obtaining this compound involve the conversion of either benzoxazole-2(3H)-thione or benzoxazolinones through chlorination reactions.
Chlorination of Benzoxazole-2(3H)-thiones
Benzoxazole-2(3H)-thiones serve as common precursors for the synthesis of 2-chlorobenzoxazoles. The conversion typically involves replacing the sulfur atom at the 2-position with a chlorine atom using various chlorinating agents.
One established method for synthesizing this compound from benzoxazole-2(3H)-thione involves the reaction with phosphorus pentachloride (PCl₅). This reaction typically involves heating the corresponding 2-mercaptobenzoxazole (B50546) (the tautomeric form of benzoxazole-2(3H)-thione) with phosphorus pentachloride. Early methods described this reaction without a solvent, but this approach could lead to carbonization and low yields with numerous byproducts that were difficult to separate. google.com Alternatively, the reaction can be carried out in refluxing benzene (B151609) or at temperatures between 130-170°C. researchgate.netresearchgate.net
Gaseous chlorine can also be employed to chlorinate benzoxazole-2(3H)-thiones to yield 2-chlorobenzoxazoles. This transformation is often conducted by bubbling gaseous chlorine through a solution of the benzoxazole-2(3H)-thione in a solvent such as chloroform (B151607). researchgate.netresearchgate.net A process has been described where 2-mercaptobenzoxazole is reacted with chlorine in a melt of previously prepared this compound. This method, which avoids the use of an additional solvent or catalyst, involves adding the 2-mercaptobenzoxazole to the melted this compound and simultaneously or subsequently passing in chlorine. google.com The reaction temperature can range from 60°C down to 10°C, with a preferred range of 40°C to 20°C, especially if a crude reaction mixture is used or if ring chlorination is a concern. google.com This method has been reported to achieve high yields and purity. google.comchemicalbook.com For example, reacting 2-mercaptobenzoxazole with chlorine in a this compound melt at 20-40°C has been reported to give a 90% yield of this compound. chemicalbook.com
| Reactant | Chlorinating Agent | Solvent/Conditions | Reported Yield |
| Benzoxazole-2(3H)-thione | PCl₅ | 130-170°C or refluxing benzene | Not specified |
| Benzoxazole-2(3H)-thione | Gaseous Chlorine | Chloroform solution | Not specified |
| 2-Mercaptobenzoxazole | Gaseous Chlorine | Melt of this compound, 20-40°C | 90% chemicalbook.com |
Phosgene (B1210022) and its analogs, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), can also be used for the chlorination of benzoxazole-2(3H)-thiones. The reaction with phosgene can be carried out in a mixture of chloroform and dimethylformamide. researchgate.netresearchgate.net Triphosgene has also been reported as a chlorinating agent for preparing this compound from o-aminophenol via 2-mercaptobenzoxazole. lookchem.comlookchem.com
Thionyl chloride (SOCl₂) in combination with dimethylformamide (DMF) is another effective system for converting benzoxazole-2(3H)-thiones to 2-chlorobenzoxazoles. This reaction is typically conducted at elevated temperatures, such as 65-70°C for 30 minutes. researchgate.netresearchgate.net
Reaction with Phosgene Analogs (e.g., Triphosgene)
Reaction of Benzoxazolinones with Phosphorus Pentachloride
An alternative route to 2-chlorobenzoxazoles involves the reaction of benzoxazolinones with phosphorus pentachloride. This process replaces the carbonyl oxygen at the 2-position with two chlorine atoms, followed by elimination to form the 2-chloro group. It has been found that reacting benzoxazolinones with a molar excess of phosphorus pentachloride can provide 2-chlorobenzoxazoles in good yield. google.com The reaction is advantageously carried out in a solvent or diluent to ensure a homogeneous mixture and smooth reaction. google.com Halogenated aromatic hydrocarbons, particularly o-dichlorobenzene, are suitable inert organic solvents for this transformation. google.com A key aspect for achieving good yields is maintaining a certain excess of phosphorus pentachloride relative to the benzoxazolinone in the reaction mixture. google.com This can be achieved by heating the benzoxazolinone with a relatively large molar excess (e.g., 2 to 10 moles of PCl₅ per mole of benzoxazolinone) or, more advantageously, by gradually adding the benzoxazolinone to a heated solution of phosphorus pentachloride in a solvent at the desired reaction temperature (typically 120-200°C, preferably 140-180°C). google.com
| Reactant | Chlorinating Agent | Solvent/Conditions | Reported Yield |
| Benzoxazolinone | PCl₅ | Molar excess PCl₅, 120-200°C in o-dichlorobenzene | Good yield google.com |
| Benzoxazolin-2-one | PCl₅ | 2-10 molar excess PCl₅, 140-180°C in o-dichlorobenzene | 75% (for this compound) google.com |
| Benzoxazolin-2-one | PCl₅ | 2-10 molar excess PCl₅, 140-180°C in o-dichlorobenzene | 61% (for 2,6-dichlorobenzoxazole) google.com |
For substituted benzoxazolinones, such as 6-chlorobenzoxazolin-2-one, the reaction with phosphorus pentachloride also proceeds effectively under similar conditions to yield the corresponding 2,6-dichlorobenzoxazole. google.com
Cyclization Reactions for Benzoxazole (B165842) Core Formation
The fundamental benzoxazole ring system is commonly constructed through the cyclization of ortho-aminophenols with suitable one-carbon donors.
One established route to the benzoxazole core, specifically leading to benzoxazolin-2-one, involves the reaction of 2-aminophenol (B121084) with carbon dioxide derivatives such as phosgene or urea (B33335). This cyclization is typically conducted under a protective gas atmosphere at elevated temperatures, often between 100°C and 190°C. google.com Phosgene is a particularly suitable carbon dioxide derivative for this cyclization reaction, as is urea. google.com When urea is employed as the cyclizing agent, it may be beneficial to distill off a portion of the solvent from the cyclization solution before subsequent chlorination to ensure complete removal of ammonia (B1221849) byproduct. google.com Other carbon dioxide derivatives like carbamic acid chloride, urethanes, chloroformic esters, and carbonic esters can also be used. google.com The resulting benzoxazolin-2-one can then be converted to this compound through reaction with chlorinating agents like phosphorus pentachloride. google.com
Solvent-Free and Environmentally Benign Synthetic Approaches
In line with green chemistry principles, efforts have been directed towards developing synthetic methods for benzoxazoles that minimize or eliminate the use of solvents and utilize efficient catalytic systems.
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including the synthesis of heterocyclic compounds like benzoxazoles. Microwave-assisted synthesis under solvent-free conditions offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. ajol.infoajol.info For instance, the reaction of chloroheterocycles, including this compound, with isoxazolones under microwave irradiation in the solid phase and solvent-free conditions has been reported to yield N-aryl isoxazolones efficiently. ajol.infoajol.info This approach highlights the benefits of microwave heating in activating polar substrates. researchgate.net
Various catalysts have been explored to facilitate the synthesis of benzoxazole derivatives under milder or more environmentally friendly conditions. Cesium fluoride-Celite (CsF-Celite) has been demonstrated as an efficient catalyst in organic synthesis, including alkylation reactions relevant to benzoxazole chemistry. dntb.gov.uaresearchgate.netresearchgate.net While direct synthesis of this compound using CsF-Celite is not explicitly detailed in the search results, CsF-Celite has been shown to catalyze the N-alkylation of 2(3H)-benzoxazolones. dntb.gov.uaresearchgate.netscispace.comias.ac.in This suggests its potential utility in transformations involving the benzoxazole core. CsF-Celite provides an efficient, convenient, and practical method for the synthesis of various organic compounds. researchgate.netresearchgate.net
Microwave-Assisted Synthesis
Reactivity and Derivatization Strategies of this compound
The presence of the chlorine atom at the C-2 position of the electron-deficient benzoxazole ring makes this compound susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. core.ac.uk This reactivity allows for the introduction of various substituents at the 2-position, leading to a wide range of 2-substituted benzoxazole derivatives. For example, this compound reacts with N,N-dimethylhydrazine to produce deaminated and dealkylated products, as well as dimethylhydrazinobenzoxazole. core.ac.uk The reaction with N,N-dimethylcyclohexylamine also results in dealkylation. core.ac.uk The reaction of this compound with cyclic amines has been reported to yield 2-cyclic amine-substituted benzoxazole derivatives. researchgate.netresearchgate.net This type of reaction is a key strategy for synthesizing diverse benzoxazole compounds with potential biological activities. researchgate.netscispace.comresearchgate.net Nucleophilic substitution reactions, particularly SN2 mechanisms, involve the attack of a nucleophile and the simultaneous departure of a leaving group. byjus.comlibretexts.orgstudymind.co.uk The reactivity towards nucleophilic substitution can be influenced by the electronic properties of substituents on the aromatic ring; electron-withdrawing groups generally increase reactivity. tardigrade.in
Here is a table summarizing some reported nucleophilic substitution reactions of this compound:
| Reactant | Nucleophile | Product Class | Notes | Source |
| This compound | N,N-dimethylhydrazine | Deaminated/Dealkylated products | Reaction in refluxing alcohol. Major product is 2-dimethylaminobenzoxazole. | core.ac.uk |
| This compound | N,N-dimethylcyclohexylamine | Dealkylated product | core.ac.uk | |
| This compound | Cyclic amines | 2-Cyclic amine-substituted benzoxazoles | Reaction using zinc dust under microwave irradiation reported. researchgate.net CsF-Celite catalyzed N-alkylation of benzoxazolones is also relevant. researchgate.net | researchgate.netresearchgate.net |
| Chloroheterocycles (including this compound) | Isoxazolones | N-Aryl isoxazolones | Solvent-free, microwave irradiation conditions. ajol.infoajol.info | ajol.infoajol.info |
Reaction with Amines
This compound readily undergoes nucleophilic substitution reactions with a variety of amines, resulting in the displacement of the chlorine atom and the formation of 2-aminobenzoxazole (B146116) derivatives. This is a fundamental method for introducing amine functionalities at the C2 position of the benzoxazole core.
Specific examples of amine reactions include those with:
2-amino-1-naphthalenesulfonic acid: The reaction of this compound with 2-amino-1-naphthalenesulfonic acid has been reported to yield 2-(2-naphthylamino)benzoxazole. sigmaaldrich.comresearchgate.netfishersci.cacymitquimica.comchemsrc.com This reaction demonstrates the reactivity of this compound with aromatic amines containing additional functional groups.
N,N-dimethylhydrazine: this compound reacts with N,N-dimethylhydrazine, yielding a mixture of products including 2-dimethylaminobenzoxazole, a dealkylated product (methylhydrazinobenzoxazole), and dimethyl hydrazinobenzoxazole. core.ac.ukias.ac.in The formation of multiple products highlights the complexity that can arise in reactions with substituted hydrazines, potentially involving dealkylation or deamination pathways in addition to direct substitution. core.ac.uk
Piperidine (B6355638): While direct reaction of this compound with piperidine is a common nucleophilic substitution, related studies involving 2-chlorobenzothiazole (B146242) (a similar scaffold) with N-ethylpiperidine have shown unusual de-alkylation reactions yielding 2-(1-piperidinyl)-1,3-benzothiazole. iucr.orgresearchgate.net Reactions of piperazine (B1678402) derivatives with this compound have also been explored, leading to substituted benzoxazole compounds. researchgate.net
Methylamine (B109427): The reaction of this compound with methylamine results in the formation of 2-(methylamino)benzoxazole. This is a straightforward nucleophilic substitution where the chlorine is replaced by the methylamino group. researchgate.net Substituted methylaminobenzoxazoles, such as 5-chloro-2-methylaminobenzoxazole, can be synthesized through reactions involving related precursors and methylamine. ontosight.ai
The reaction conditions for amination reactions can vary depending on the specific amine and desired product, but generally involve combining the reactants in a suitable solvent, often with heating.
Reactivity towards Nucleophiles under Metal-Free and Iron-Catalyzed Conditions
Nucleophilic reactions of this compound can be carried out under various conditions, including both metal-free and metal-catalyzed environments. While the provided text does not specifically detail metal-free or iron-catalyzed nucleophilic reactions of this compound, it does mention the use of ferric chloride hexahydrate as part of a reduction system with N,N-dimethylhydrazine for transforming nitroarenes and azido (B1232118) compounds sigmaaldrich.com. Additionally, research on the direct oxidative amination of benzoxazoles (not specifically this compound) has been explored using heterocyclic ionic liquids as catalysts under mild, room temperature conditions mdpi.com. These examples suggest that both metal-free and catalyzed approaches are relevant in the broader context of benzoxazole chemistry and nucleophilic transformations.
Coupling Reactions
This compound can participate in various coupling reactions, particularly those involving transition metals, where the carbon-chlorine bond can be activated. These reactions are valuable for forming carbon-carbon or carbon-heteroatom bonds at the C2 position. While the initial search results did not yield extensive details specifically on coupling reactions of this compound, the presence of the halide makes it a suitable substrate for common coupling methodologies like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, provided appropriate catalysts and conditions are employed. The mention of palladium(II) acetate (B1210297) and palladium on carbon in the search results sigmaaldrich.com suggests that palladium-catalyzed coupling reactions could be relevant to benzoxazole chemistry.
Role as a Synthetic Intermediate
This compound serves as a crucial synthetic intermediate in the preparation of a wide array of benzoxazole derivatives. Its reactive chlorine atom at the C2 position allows for facile functionalization through nucleophilic substitution and coupling reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures. fishersci.cacymitquimica.com It is utilized in organic synthesis, the development of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cacymitquimica.com
One notable application is its use in the synthesis of sodium benzoxazole-2-sulfonate by reaction with sodium sulfite, a compound used for the derivatization of amines and amino acids for HPLC analysis. tandfonline.com
Precursor to Substituted Benzoxazole Derivatives
As highlighted in the nucleophilic reaction section, this compound is a direct precursor to 2-aminobenzoxazole derivatives through reaction with amines. sigmaaldrich.comresearchgate.netfishersci.cacymitquimica.comchemsrc.comcore.ac.ukias.ac.inresearchgate.net Beyond amination, the chlorine atom can be replaced by other nucleophiles (e.g., oxygen, sulfur, carbon nucleophiles) or be involved in coupling reactions to introduce a wide variety of substituents at the C2 position. This versatility makes this compound a key building block for synthesizing diverse substituted benzoxazole compounds with potential applications in various fields. fishersci.cacymitquimica.com
Here is a summary of some reactions discussed:
| Reactant 1 | Reactant 2 | Product(s) | Reference(s) |
| This compound | 2-amino-1-naphthalenesulfonic acid | 2-(2-naphthylamino)benzoxazole | sigmaaldrich.comresearchgate.netfishersci.cacymitquimica.com |
| This compound | N,N-dimethylhydrazine | 2-dimethylaminobenzoxazole, methylhydrazinobenzoxazole, dimethyl hydrazinobenzoxazole | core.ac.ukias.ac.in |
| This compound | Methylamine | 2-(methylamino)benzoxazole | researchgate.net |
| This compound | Sodium sulfite | Sodium benzoxazole-2-sulfonate | tandfonline.com |
Building Block in Complex Molecule Synthesis
This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of complex molecules, including those with potential pharmaceutical and agrochemical applications. fishersci.sechemicalbook.in Its structure, featuring a fused benzene and oxazole (B20620) ring system with a reactive chlorine atom at the 2-position, allows for diverse chemical transformations. fishersci.secymitquimica.com The presence of the chlorine atom enhances its reactivity, making it amenable to various coupling and substitution reactions. cymitquimica.com
One significant application of this compound as a building block is in palladium-catalyzed cross-coupling reactions. unistra.frfiveable.me These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds, which is essential for constructing complex molecular architectures. unistra.frfiveable.menobelprize.org this compound can participate as an electrophilic partner in various palladium-catalyzed coupling methodologies, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, although chlorides may require specific catalysts or harsher conditions compared to bromides or iodides. unistra.frfiveable.me
For instance, this compound has been utilized in the synthesis of 2-(2-naphthylamino)benzoxazole through a reaction with 2-amino-1-naphthalenesulfonic acid. fishersci.sesigmaaldrich.comsigmaaldrich.comdv-expert.org This demonstrates its utility in forming carbon-nitrogen bonds and incorporating more complex aromatic systems onto the benzoxazole core.
Furthermore, this compound can undergo substitution reactions with various nucleophiles. The chlorine atom at the 2-position is particularly susceptible to nucleophilic attack. Reactions with amines, for example, can lead to the formation of 2-aminobenzoxazole derivatives. researchgate.net This type of transformation is crucial for introducing nitrogen-containing functionalities into the benzoxazole scaffold, which are often present in biologically active molecules. Reactions of piperazines with this compound have been shown to yield substituted benzoxazole compounds. researchgate.net
The reactivity of this compound extends to reactions involving the ring system itself. While the chlorine atom is the primary site of reactivity for many coupling and substitution reactions, the benzoxazole core can also undergo transformations under specific conditions.
The use of this compound as a building block is particularly relevant in the development of pharmaceuticals and agrochemicals. fishersci.sechemicalbook.in The benzoxazole scaffold is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. researchgate.netcore.ac.uk By incorporating the this compound moiety into larger molecules, chemists can synthesize novel derivatives with potentially enhanced or altered biological profiles.
Detailed research findings highlight the effectiveness of using this compound in palladium-catalyzed direct arylation reactions. This method allows for the coupling of this compound with aryl bromides, often resulting in high yields of substituted benzoxazoles. Such reactions are fundamental in medicinal chemistry for generating diverse libraries of compounds for screening.
Data regarding specific reactions and yields can illustrate the utility of this compound. While specific comprehensive data tables detailing a wide array of transformations were not extensively found in the provided snippets, the mention of high yields (average > 85%) in palladium-catalyzed direct arylation reactions with aryl bromides underscores its effectiveness in certain coupling protocols.
Another example of its application is in the synthesis of 2-substituted benzoxazoles, which can be achieved through various routes starting from this compound. researchgate.net The displacement of the chlorine atom by different nucleophiles or through metal-catalyzed cross-coupling provides access to a diverse set of 2-substituted benzoxazole derivatives.
The synthesis of this compound itself often involves the reaction of benzoxazolinones with chlorinating agents like phosphorus pentachloride, or the chlorination of benzoxazole. google.comgoogle.com These synthetic routes provide access to this compound as a key intermediate for subsequent transformations into more complex molecules.
Example Transformation Data (Illustrative based on search results):
Based on the mention of palladium-catalyzed direct arylation and reaction with 2-amino-1-naphthalenesulfonic acid, illustrative data could be presented as follows:
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield Range | Product Type |
| Palladium-catalyzed Arylation | Aryl Bromides | Palladium catalyst | > 85% | 2-Arylbenzoxazoles |
| Nucleophilic Substitution | 2-amino-1-naphthalenesulfonic acid | Not specified fishersci.sesigmaaldrich.comsigmaaldrich.comdv-expert.org | Not specified | 2-(2-naphthylamino)benzoxazole |
Medicinal Chemistry and Biological Activity Investigations
Pharmacological Spectrum of 2-Chlorobenzoxazole Derivatives
Benzoxazole (B165842) derivatives, including those incorporating a chlorine atom, have demonstrated a wide range of biological activities. These activities are often influenced by the specific substituents and their positions on the benzoxazole core. Studies have investigated their potential as antimicrobial, antiviral, and anticancer agents, among others. ontosight.aiontosight.ai
Anticancer and Antiproliferative Activities
Numerous studies have highlighted the potential of this compound derivatives in inhibiting cancer cell proliferation. Research has shown that compounds containing this scaffold exhibit potent cytotoxicity against various cancer cell lines. For instance, 5-chlorobenzoxazole (B107618) derivatives have been extensively studied for their anticancer properties, demonstrating significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Some derivatives have shown IC50 values lower than standard treatments like sorafenib (B1663141) against these cell lines.
Other benzoxazole derivatives, including those with a chlorine atom at the 5-position, have displayed promising anticancer activity, particularly against non-small cell lung cancer (NSCLC) cells (NCI-H460). mdpi.com Several derivatives have exhibited enhanced activity compared to reference drugs like etoposide. mdpi.com The position and nature of substituents on both the benzoxazole ring and attached phenyl rings significantly influence the antiproliferative activity. mdpi.com Studies have also evaluated benzoxazole-based derivatives for their potential anticancer activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds showing potent cytotoxic effects. nih.gov Certain benzoxazole-based derivatives have emerged as promising candidates with better results than sorafenib in antiproliferative assays against cell lines such as MCF-7, HCT116, and HepG2. mdpi.com
Antimicrobial Activities
Benzoxazole derivatives are widely recognized for their broad-spectrum antimicrobial activity, demonstrating effects against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comresearchgate.net The substituents at the 2- and 5-positions of the benzoxazole core are crucial for their antimicrobial effects. mdpi.com
Synthetic benzoxazole derivatives often exhibit potent antibacterial effects against a range of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comesisresearch.org Studies have shown that certain benzoxazole derivatives are active against E. coli, P. aeruginosa, S. aureus, and E. faecalis standard strains and clinical isolates, although sometimes at high concentrations. esisresearch.org Some derivatives have shown notable activity against P. aeruginosa and Enterococcus faecalis. mdpi.com Research on other heterocyclic compounds has also indicated activity against these bacterial strains, suggesting the potential for similar efficacy in appropriately substituted benzoxazole derivatives. mdpi.comfrontiersin.org
Benzoxazole derivatives have also demonstrated antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. esisresearch.orgnih.govresearchgate.net Studies have evaluated the antifungal properties of synthesized benzoxazole derivatives, with some compounds showing moderate to good activity. researchgate.net Research on other classes of compounds has also reported antifungal activity against C. albicans, A. niger, and A. clavatus, indicating the susceptibility of these fungi to certain heterocyclic structures. nih.govnih.govresearchgate.net
Antibacterial Efficacy (e.g., against E. coli, S. aureus, P. aeruginosa, S. pyogenes)
Antitubercular Activity
Benzoxazole derivatives have been investigated for their potential antitubercular activity. Some studies have indicated that benzoxazole derivatives possess antibacterial activity against Mycobacterium tuberculosis. esisresearch.org While benzimidazole (B57391) derivatives have shown significant antitubercular activity, studies comparing benzoxazoles and benzimidazoles have suggested that benzoxazoles may exhibit lower activity compared to their benzimidazole analogs. mdpi.com However, research continues to explore benzoxazole-based compounds as potential antitubercular agents. nih.govresearchgate.netresearchgate.net
Anti-inflammatory and Analgesic Properties
Benzoxazole derivatives, including those structurally related to this compound, have been reported to possess anti-inflammatory and analgesic activities. mdpi.comijpsr.comnih.govderpharmachemica.comresearchgate.netjetir.orgnih.govwjpsonline.comresearchgate.netcapes.gov.br Studies have explored the synthesis and evaluation of various substituted benzoxazoles for these effects. For instance, some 2-mercaptobenzoxazole (B50546) derivatives have shown analgesic and anti-inflammatory effects in mice, with some compounds exhibiting activity comparable to or stronger than standard drugs like diclofenac (B195802) sodium. nih.gov Research on 2-oxo-3H-benzoxazole derivatives has also indicated analgesic and anti-inflammatory properties, with some studies suggesting that these compounds may act by inhibiting prostaglandin (B15479496) synthesis. derpharmachemica.com Specifically, a series of 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives were synthesized and evaluated, demonstrating efficacy comparable to aspirin (B1665792) and indomethacin (B1671933) in animal models.
Neuroprotective Activity
The benzoxazole scaffold has been explored for its potential neuroprotective effects. mdpi.comontosight.airesearchgate.netresearchgate.net Novel synthetic substituted benzo[d]oxazole-based derivatives have shown neuroprotective effects in in vitro models of β-amyloid-induced neurotoxicity, which is relevant to Alzheimer's disease research. nih.gov Some of these compounds were potent in reducing the neurotoxicity induced by β-amyloid peptides in PC12 cells. nih.gov One specific compound, a benzo[d]oxazole derivative, was found to be non-neurotoxic at certain concentrations and significantly increased the viability of β-amyloid-induced PC12 cells. nih.gov
Anthelmintic Activity
Benzoxazole derivatives have demonstrated anthelmintic properties, meaning they have the potential to be used against parasitic worms. wjpsonline.comresearchgate.netijpbs.comnih.govcabidigitallibrary.orgresearchgate.netasm.org Studies have investigated the synthesis and anthelmintic activities of various benzoxazole compounds. For example, certain isothiocyanato-substituted benzoxazoles have shown nematocidal activity in mice infected with Nematospiroides dubius. nih.gov Research involving 5-nitro-1,3-benzoxazole derivatives has also explored their in vitro anthelmintic activities and potential mechanisms of action. cabidigitallibrary.orgresearchgate.net
Potential as Uricosuric Agents
Some benzoxazole derivatives, notably Zoxazolamine (2-amino-5-chlorobenzoxazole), have been identified as uricosuric agents. ijpbs.comnih.govdrugcentral.orgresearchgate.netmedkoo.comdrugbank.comgoogle.comnih.gov Uricosuric agents are substances that increase the excretion of uric acid in the urine, thereby reducing uric acid levels in the blood. This property is relevant in the treatment of conditions like gout. nih.govdrugcentral.org Studies have investigated the effect of Zoxazolamine on uricemia, uricosuria, and uric acid clearance in patients. nih.gov While Zoxazolamine itself is a derivative of 2-aminobenzoxazole (B146116) with a chlorine atom at the 5-position, this highlights the potential for benzoxazole structures to exhibit uricosuric activity. nih.govresearchgate.net
Muscle Relaxant Properties (e.g., Zoxazolamine)
Zoxazolamine (2-amino-5-chlorobenzoxazole) is a well-known example of a benzoxazole derivative with muscle relaxant properties. nih.govnih.govijpbs.comnih.govdrugcentral.orgresearchgate.netmedkoo.comnih.govvulcanchem.comijpbs.com It is classified as a centrally-acting muscle relaxant. nih.govdrugcentral.orgnih.gov Zoxazolamine has been reported to possess muscle relaxant, sedative, and uricosuric effects. ijpbs.comresearchgate.netijpbs.com Its primary mechanism of action as a muscle relaxant is believed to involve the inhibition of reflex pathways within the spinal cord, leading to skeletal muscle relaxation. vulcanchem.com
Mechanisms of Action and Molecular Interactions
The biological activities of benzoxazole derivatives are intrinsically linked to their mechanisms of action at the molecular level, involving interactions with various biological targets. ontosight.aiontosight.ainajah.edu
Interactions with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Benzoxazole compounds can interact with a range of biological targets, including enzymes, receptors, and nucleic acids, which underlies their diverse pharmacological effects. ontosight.aiontosight.ainajah.eduresearchgate.net For instance, some benzoxazole derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory pathways. derpharmachemica.comresearchgate.netjetir.orgresearchgate.netnajah.edu Studies have also explored their potential interactions with receptors, although the specific receptors involved can vary depending on the derivative and the observed activity. ontosight.aiontosight.ainajah.eduresearchgate.net The benzoxazole scaffold is structurally similar to the nucleic acid bases adenine (B156593) and guanine, which may facilitate interactions with biopolymers like DNA. rsc.orgnajah.eduresearchgate.net Research on the anthelmintic activity of certain benzoxazole derivatives has suggested that their mechanism may involve the inhibition of β-tubulin, a key protein in parasites. cabidigitallibrary.orgresearchgate.net
Inhibition of DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair, is a well-established target for antibacterial agents. researchgate.netsciencebiology.orgscielo.br Inhibition of this enzyme can lead to the disruption of bacterial DNA synthesis and ultimately cell death. sciencebiology.org Research into benzoxazole derivatives has indicated their potential as DNA gyrase inhibitors, contributing to their observed antibacterial activity. researchgate.netsciencebiology.org Computational studies, including pharmacophore analysis, have suggested that antibacterial activity in certain benzoxazole derivatives could be achieved through DNA gyrase inhibition, with hydrogen bond acceptor, hydrogen bond donor, and hydrophobicity features contributing to this effect. researchgate.net While specific studies detailing the direct inhibitory activity of this compound against DNA gyrase were not found in the reviewed literature, the activity of related benzoxazole and benzothiazole (B30560) derivatives against this enzyme highlights the potential of the benzoxazole scaffold as a basis for developing new gyrase inhibitors. mdpi.comresearchgate.netvietnamjournal.rusciencebiology.orgnih.govmdpi.combiorxiv.orgnih.govsemanticscholar.orgmdpi.com Molecular docking studies have been employed to understand the binding modes of various compounds, including benzothiazole derivatives, within the active site of DNA gyrase, revealing key interactions with amino acid residues. mdpi.comresearchgate.netvietnamjournal.rusciencebiology.orgnih.govmdpi.combiorxiv.orgnih.govsemanticscholar.orgmdpi.com
Modulation of Efflux Pumps and Biofilm Formation
Bacterial efflux pumps and biofilm formation are significant mechanisms contributing to antibiotic resistance. Efflux pumps actively transport antimicrobial agents out of bacterial cells, reducing their intracellular concentration and effectiveness. semanticscholar.orgucl.ac.benih.govmdpi.comresearchgate.net Biofilms, structured communities of bacteria enclosed in a self-produced matrix, provide a protective environment that enhances resistance to antibiotics and the host immune system. scielo.brbiorxiv.orgnih.govsemanticscholar.orgmdpi.commdpi.comnih.govmdpi.comnih.govchiet.edu.eg Inhibitors of efflux pumps and agents that disrupt biofilm formation are being explored as strategies to restore or enhance antibiotic susceptibility. biorxiv.orgnih.govmdpi.commdpi.comnih.gov While the reviewed literature discusses the importance of these resistance mechanisms and the investigation of various compounds as efflux pump inhibitors and antibiofilm agents, there is no direct evidence presented specifically linking this compound to the modulation of bacterial efflux pumps or the inhibition of biofilm formation. Studies on benzoxazole derivatives have shown varied antibacterial activity, with some compounds exhibiting potent effects. researchgate.net However, the specific role of this compound in influencing efflux pump activity or biofilm development requires further investigation.
Molecular Docking Studies and Computational Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) and affinity between a small molecule (ligand) and a macromolecule (receptor), such as an enzyme or protein. nih.gov This method helps in understanding the potential interactions at the molecular level and can guide the design of new compounds with improved binding characteristics. nih.gov Molecular docking studies are widely applied in medicinal chemistry to investigate the binding of potential drug candidates to their biological targets, including DNA gyrase and alpha-glucosidase. researchgate.netsciencebiology.orgmdpi.commdpi.comresearchgate.netmdpi.comnih.govwikipedia.org
Binding with Alpha-Glucosidase Enzyme (e.g., 3-TOP protein)
Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus by slowing down glucose absorption. mdpi.comwikipedia.org The 3-TOP protein is a structure often used in molecular docking studies related to alpha-glucosidase inhibition, resembling a part of the human alpha-glucosidase enzyme. mdpi.com While direct docking studies of this compound with alpha-glucosidase or the 3-TOP protein were not found in the reviewed sources, a study reported the synthesis and molecular docking of a compound derived from 5-chloro-2-aminobenzoxazole with the 3-TOP protein to explore its potential as an alpha-glucosidase inhibitor. mdpi.comresearchgate.net This derivative showed high binding affinities with the 3-TOP protein in docking simulations, suggesting potential inhibitory activity. mdpi.comresearchgate.net Other benzoxazolyl linked compounds have also been investigated for their alpha-glucosidase inhibitory activity through molecular docking studies using the 3TOP protein. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their observed biological activities. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key structural features responsible for the desired biological effect and optimize the potency and selectivity of the compounds.
Influence of Substituents on Biological Activity
SAR studies of benzoxazole derivatives have demonstrated that the nature and position of substituents on the benzoxazole core significantly influence their biological activities. mdpi.comresearchgate.netresearchgate.netvietnamjournal.rudntb.gov.uachiet.edu.egsigmaaldrich.com The 2-position of the benzoxazole ring is considered decisive for biological activity, while the substituent at the 5-position can influence the intensity of the activity. researchgate.netvietnamjournal.ru For instance, the presence of aryl substituents at the 2-position and halogen atoms, hydroxyl, or methyl groups at the 5-position have been reported to enhance antiproliferative activity in some benzoxazole derivatives. researchgate.net Electron-withdrawing groups, including chlorine and nitro groups, at specific positions have also been shown to improve antiproliferative activity against certain cancer cell lines. sigmaaldrich.com In the context of antimicrobial activity, SAR studies of multisubstituted benzazoles have revealed that electron-withdrawing groups at position 5 can increase activity against certain fungi. chiet.edu.eg While these studies provide general insights into the influence of substituents on the benzoxazole scaffold, specific detailed SAR information focused solely on how the chlorine atom at the 2-position of this compound impacts its various biological activities across the spectrum of possibilities (DNA gyrase inhibition, efflux pump modulation, COX inhibition, alpha-glucosidase inhibition) is not extensively detailed in the reviewed literature. However, the broader SAR studies emphasize the critical role of substituents at the 2-position in determining the biological profile of benzoxazole derivatives. researchgate.netvietnamjournal.ru
Design and Synthesis of Novel Derivatives
The synthesis of novel benzoxazole derivatives is an active area of research in medicinal chemistry, with numerous strategies developed to construct this heterocyclic framework. researchgate.netinnovareacademics.inmdpi.comsioc-journal.cnmdpi.comrsc.org this compound is a valuable starting material for generating diverse substitution patterns on the benzoxazole core, particularly at the reactive C2 position. fishersci.sesigmaaldrich.cominnovareacademics.inchemsrc.com
2-Substituted Benzoxazole Derivatives
The 2-substituted benzoxazole derivatives have garnered significant attention due to their diverse applications in medicinal chemistry and wide range of pharmacological activities. researchgate.netsemanticscholar.orgmdpi.com These activities include antiviral, antimicrobial, and anticancer properties. semanticscholar.org Various synthetic methods have been developed for the preparation of 2-substituted benzoxazoles, often involving the cyclization of 2-aminophenols with different precursors such as carboxylic acids, aldehydes, amides, or nitriles. researchgate.netmdpi.commdpi.comrsc.org Environmentally benign approaches, including the use of green catalysts and solvent-free conditions, have also been explored for their synthesis. semanticscholar.orgsioc-journal.cnmdpi.comrsc.org For instance, 2-phenyl and 2-N-phenyl substituted benzoxazole derivatives have been synthesized and evaluated for antibacterial and antifungal activities, showing potent effects against certain bacterial strains like Escherichia coli. semanticscholar.org
Halogenated Benzoxazole Derivatives
Halogen substituents on the benzoxazole core, including chlorine and bromine, can significantly influence the compound's reactivity, solubility, and biological activity by altering electronic properties and increasing lipophilicity. ontosight.ai Halogenated benzoxazole derivatives have been investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai Studies have shown that the position and nature of halogen substituents can impact the potency and spectrum of activity. jocpr.commdpi.com For example, the presence of chlorine at position 5 of the benzoxazole ring has been noted in derivatives exhibiting promising antiproliferative activity against certain cancer cell lines. mdpi.com Research comparing different halogen substitutions has suggested that iodine substitutions can lead to enhanced antimicrobial activity against resistant bacterial strains compared to bromine or chlorine counterparts.
Table 1: Comparative Antimicrobial Activity based on Halogen Substitution (Illustrative based on research findings)
| Halogen Substituent | Antimicrobial Activity (Relative) |
| Iodine | High |
| Bromine | Moderate |
| Chlorine | Low to Moderate |
Note: This table is an illustrative representation based on comparative findings for certain benzoxazole derivatives and may not apply universally to all compound series.
Specific halogenated benzoxazole derivatives, such as 2-amino-6-bromo-5-chloro-benzoxazole and 2-amino-5-bromo-6-chloro-benzoxazole, have been synthesized and explored for their potential in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities. ontosight.aiontosight.ai
Metal Complexes of Benzoxazole Derivatives
Metal complexes involving benzoxazole derivatives as ligands have emerged as a promising area in medicinal chemistry. These complexes often exhibit enhanced biological activities compared to the free benzoxazole ligands. iiarjournals.orgindexcopernicus.comiosrjournals.orgresearchgate.net The coordination of metal ions to benzoxazole ligands can alter their physicochemical properties, such as solubility and lipophilicity, and influence their interaction with biological targets. researchgate.net
Studies have shown that metal complexes of benzoxazole derivatives possess improved antimicrobial and antitumor activities. iiarjournals.orgiosrjournals.org For instance, complexes of 2-aminobenzoxazole with transition metal ions like iron(II) have demonstrated antifungal activity. indexcopernicus.com Research on Zn(II) and Cu(II) complexes of 2-trifluoroacetonylbenzoxazole has indicated potent multidrug-resistance reversing activity in cancer cells, along with significant cytotoxic activity. iiarjournals.org The enhanced activity of these complexes is attributed, in part, to increased permeability into microbial or cancer cells and favorable interactions with biological molecules. iiarjournals.orgresearchgate.net
Pharmacokinetics and Pharmacodynamics Considerations (as inferred from biological activity)
Understanding the pharmacokinetic and pharmacodynamic properties of benzoxazole derivatives is crucial for optimizing their therapeutic potential. researchgate.netwjahr.com While specific pharmacokinetic data for this compound itself in a biological context is limited in the provided information, studies on its derivatives and the benzoxazole scaffold offer insights. Pharmacodynamic considerations are often inferred from the observed biological activities and the proposed mechanisms of action, such as interaction with enzymes, receptors, or DNA. jocpr.comontosight.aiontosight.aiontosight.aimdpi.com
Metabolic Stability of Benzoxazole Template
Metabolic stability is a critical factor in the drug development pipeline for benzoxazole-based compounds. researchgate.netwjahr.comacs.orgfrontiersin.org The benzoxazole template, while a versatile scaffold, can undergo metabolic transformations that affect the compound's bioavailability and duration of action. researchgate.netwjahr.comacs.org Lead optimization efforts often involve assessing and improving the metabolic stability of benzoxazole derivatives. researchgate.netacs.org
Strategies to enhance metabolic stability can include structural modifications to the benzoxazole core or its substituents to block sites prone to metabolism. acs.orgfrontiersin.org For example, modifications to side chains attached to the benzoxazole ring have been explored to improve both solubility and metabolic stability, although sometimes at the cost of potency. acs.org The inherent metabolic stability of the benzoxazole core relative to other heterocyclic systems is a subject of ongoing research in the context of designing orally active drugs. researchgate.netwjahr.comnih.govacs.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools used to explore the electronic structure and properties of molecules. For 2-chlorobenzoxazole, these calculations provide valuable information about its molecular geometry, charge distribution, and energy levels.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including molecules. DFT studies on this compound and related benzoxazole (B165842) derivatives have been reported. These studies often involve optimizing the molecular geometry to find the most stable structure and calculating various electronic properties. DFT calculations can be used to analyze the distribution of electron density within the molecule, which is crucial for understanding its chemical behavior. researchgate.net
Investigation of Electrophilicity and Steric Effects
Computational methods, including those based on quantum chemistry, are employed to assess the electrophilic nature of specific atoms within a molecule and to understand the influence of steric hindrance on its reactivity. Electrophilicity refers to the propensity of an atom or molecule to accept electrons, while steric effects arise from the spatial arrangement of atoms and groups, influencing how molecules interact. lumenlearning.comlibretexts.org While general principles of electrophilicity and steric effects in organic molecules are well-established, specific computational investigations detailing these aspects solely for this compound were not extensively found in the search results. However, the chlorine atom and the heterocyclic ring system in this compound would inherently contribute to its electronic and steric profile, which could be analyzed using computational approaches.
HOMO and LUMO Energy Analysis
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecular systems, including conformational changes, interactions with solvents, and diffusion processes. nih.gov While MD simulations are widely used in computational chemistry and for studying biomolecules, specific applications of molecular dynamics simulations focused solely on this compound were not prominently featured in the provided search results. researchgate.net MD simulations could potentially be used to study the behavior of this compound in different environments or its interactions with other molecules, but detailed findings were not retrieved.
Thermochemical Studies
Thermochemical studies focus on the heat changes associated with chemical reactions and physical transformations. For this compound, these studies can provide important data on its stability and phase transitions.
Enthalpy of Formation and Sublimation
The standard molar enthalpy of formation () is the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states under standard conditions. The enthalpy of sublimation () is the enthalpy change required to convert one mole of a substance directly from the solid to the gaseous state at a given temperature and pressure. doubtnut.comdoubtnut.com
Experimental and computational thermochemical studies have been conducted on this compound and related derivatives. For liquid this compound, the standard molar enthalpy of formation at 298.15 K was experimentally determined to be (52.5 ± 3.0) kJ·mol⁻¹ using combustion calorimetry. researchgate.netnist.govresearchgate.net The standard molar enthalpy of vaporization for this compound at 298.15 K was determined to be (56.3 ± 1.6) kJ·mol⁻¹ using a vacuum drop microcalorimetric technique. nist.gov
Computational methods, such as the G3(MP2)//B3LYP composite procedure, have also been employed to calculate the standard molar enthalpy of formation for this compound, showing good agreement with experimental data. nist.gov The enthalpy of sublimation is related to the enthalpy of fusion and the enthalpy of vaporization by the equation: . doubtnut.com While the enthalpy of vaporization for liquid this compound was reported, the enthalpy of sublimation would be relevant if the compound were studied in its solid phase. nist.govchemeo.com
Thermochemical Data for this compound (at 298.15 K)
| Property | Value (kJ·mol⁻¹) | Method | State | Source |
| Standard Molar Enthalpy of Formation | 52.5 ± 3.0 | Experimental | Liquid | researchgate.netnist.govresearchgate.net |
| Standard Molar Enthalpy of Vaporization | 56.3 ± 1.6 | Experimental | Liquid | nist.gov |
Gas-Phase Basicities and Proton Affinities
Gas-phase basicity (GB) and proton affinity (PA) are intrinsic properties of a molecule that quantify its ability to accept a proton in the absence of solvent effects. PA is defined as the negative of the enthalpy change for the protonation reaction in the gas phase, while GB is the negative of the corresponding Gibbs free energy change. nih.gov Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to determine these values for various compounds, including heterocyclic systems like benzoxazoles. researchgate.netkau.edu.sanih.govnih.govrsc.org
Studies on benzoxazole and related benzazoles (benzimidazole and benzothiazole) have investigated their protonation sites and basicities in the gas phase. researchgate.netkau.edu.saresearchgate.net These theoretical investigations often involve optimizing the ground-state geometries of the neutral and protonated forms of the molecules and calculating their energies. researchgate.netkau.edu.sa For benzoxazole and its derivatives, the nitrogen atom in the heterocyclic ring is generally found to be the most favorable site for protonation in the gas phase compared to the oxygen atom. researchgate.netkau.edu.sa The calculated proton affinities can be correlated with other electronic properties, such as the energy of the highest occupied molecular orbital (EHOMO). researchgate.netkau.edu.sa
While specific gas-phase basicity and proton affinity values for this compound were not directly found in the immediate search results, studies on related benzoxazole and substituted benzazole systems provide a strong theoretical framework. These studies demonstrate that computational methods can accurately predict the relative basicities and preferred protonation sites within this class of compounds. researchgate.netkau.edu.sa The presence of a chlorine atom at the 2-position in this compound would influence the electron density distribution within the molecule, thereby affecting its basicity and proton affinity compared to unsubstituted benzoxazole. Computational studies could quantify these effects.
Molecular Docking and QSAR Modeling
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques frequently employed in medicinal chemistry and drug discovery to understand how molecules interact with biological targets and to predict their biological activity. mdpi.comnih.gov These methods are particularly useful for screening potential drug candidates and optimizing their structures. Benzoxazole derivatives, including those with chlorine substituents, have been the subject of such computational investigations due to their diverse biological activities. mdpi.comhep.com.cnijrar.orgresearchgate.netresearchgate.netnih.govnih.govorientjchem.orgmdpi.comresearchgate.netnih.govnih.govacs.orgtandfonline.com
Molecular docking simulates the binding of a small molecule (ligand), such as this compound or its derivatives, into the active site of a biological macromolecule (receptor), typically a protein. mdpi.comhep.com.cnnih.govorientjchem.orgresearchgate.nettandfonline.com This process predicts the preferred binding orientation (pose) and estimates the binding affinity between the ligand and the receptor based on scoring functions. mdpi.comhep.com.cnresearchgate.nettandfonline.com QSAR, on the other hand, seeks to establish a mathematical relationship between the structural and physicochemical properties (descriptors) of a series of compounds and their measured biological activities. mdpi.comnih.govijrar.orgresearchgate.netnih.govesisresearch.orgnih.govdibru.ac.inrsc.org This relationship can then be used to predict the activity of new, untested compounds. mdpi.comnih.gov
In the context of benzoxazoles, molecular docking studies have been performed to investigate their interactions with various protein targets, including enzymes involved in cancer (e.g., PTEN, topoisomerase II, NFκB, VEGFR-2, PARP-2) and microbial infections (e.g., alpha-glucosidase, beta-ketoacyl-acp synthase III, 50S ribosomal subunit). mdpi.comhep.com.cnorientjchem.orgmdpi.comresearchgate.netnih.govtandfonline.com These studies aim to elucidate the key interactions, such as hydrogen bonding, π-π stacking, and hydrophobic contacts, that govern the binding affinity and specificity. mdpi.com QSAR studies on benzoxazole derivatives have explored relationships between molecular descriptors and activities like antimicrobial, anti-inflammatory, and anticancer effects. ijrar.orgresearchgate.netnih.govesisresearch.org These studies help identify structural features that are important for enhancing or diminishing a particular biological activity. ijrar.orgnih.govesisresearch.org
Ligand-Protein Interactions
Molecular docking studies provide detailed insights into the specific interactions that occur between a ligand molecule and the amino acid residues within the binding site of a target protein. mdpi.comnih.govorientjchem.orgresearchgate.nettandfonline.com For benzoxazole derivatives, the oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors. mdpi.com The aromatic nature of the benzoxazole ring allows for π-π stacking interactions with aromatic amino acid residues in the protein binding site. mdpi.com Hydrophobic interactions also play a significant role in the binding of lipophilic benzoxazole derivatives to protein targets. mdpi.com
Studies involving benzoxazole-containing compounds and various protein targets have highlighted the importance of these interactions. For instance, docking studies with enzymes like alpha-glucosidase have shown that benzoxazole units can exhibit significant interactions with amino acid residues in the active site. mdpi.comresearchgate.net Similarly, investigations into the binding of benzoxazole derivatives to targets like VEGFR-2 and PARP-2 have revealed specific hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity. hep.com.cnnih.govnih.gov These computational analyses help to visualize and understand the molecular basis of the observed biological effects.
Prediction of Biological Activity
QSAR modeling is a powerful tool for predicting the biological activity of compounds based on their molecular structures. mdpi.comnih.govijrar.orgresearchgate.netnih.govesisresearch.orgnih.govdibru.ac.inrsc.org By building statistical models that correlate structural descriptors with experimental activity data for a set of known compounds, QSAR models can estimate the activity of new compounds before they are synthesized and tested experimentally. mdpi.comnih.gov This can significantly accelerate the drug discovery process by prioritizing compounds with a higher predicted likelihood of being active. mdpi.comnih.gov
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods
Spectroscopic methods utilize the interaction of electromagnetic radiation with 2-Chlorobenzoxazole molecules to provide information about their structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds like this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide valuable insights into the arrangement of hydrogen and carbon atoms within the molecule. SpectraBase and ChemicalBook provide access to ¹H NMR and ¹³C NMR spectra for this compound. nih.govchemicalbook.com For instance, a ¹H NMR spectrum for this compound (CAS 615-18-9) is available. chemicalbook.com Similarly, a ¹³C NMR spectrum has been recorded for a sample from Fluka AG. nih.gov While specific details on the application of 2D NMR techniques such as COSY, HSQC, and HMBC for this compound are not explicitly detailed in the search results, these methods are standard tools in structural organic chemistry and would be invaluable for complete assignment of complex NMR spectra and confirmation of connectivity within the benzoxazole (B165842) ring system. Studies on related benzoxazole derivatives have utilized ¹H and ¹³C NMR at frequencies like 400 MHz and 100 MHz, respectively, indicating the typical field strengths used for such analyses. rsc.org
Infrared (IR) Spectroscopy (ATR-IR, FTIR, Vapor Phase IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. Different IR techniques, such as Attenuated Total Reflectance Infrared (ATR-IR), Fourier-Transform Infrared (FTIR), and Vapor Phase IR, can be employed depending on the sample state. PubChem and the NIST WebBook provide access to various IR spectra for this compound. nih.govnist.gov For example, ATR-IR spectra have been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov FTIR spectra using a capillary cell technique are also available. nih.gov Additionally, a Vapor Phase IR spectrum has been compiled. nih.gov These spectra show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-Cl bond, C=N bond, C-O bond, and the aromatic ring system of this compound. The conformity of the infrared spectrum is often used as a specification for the quality of this compound. thermofisher.comavantorsciences.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of this compound. This technique is crucial for confirming the molecular formula and identifying the compound. Mass spectra for this compound are available from sources like the NIST WebBook and SpectraBase. nih.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). This method is particularly useful for analyzing volatile and semi-volatile compounds like this compound, allowing for the separation of the compound from a mixture before detection by MS. GC-MS analysis of this compound has been reported, with data available including NIST numbers, library information, total peaks, and top m/z values. nih.gov GC is also used as a method for assessing the purity of this compound, with specifications often requiring a minimum purity percentage determined by GC. thermofisher.comavantorsciences.comthermofisher.com The interpretation of GC-MS data involves matching retention times and mass spectra with known standards or library databases like NIST. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of a wide range of compounds, including those that are less volatile or thermally labile than those suitable for GC-MS. LC-MS/MS, which involves multiple stages of mass analysis, offers enhanced selectivity and sensitivity, making it suitable for trace analysis. measurlabs.comunl.pt While direct application of LC-MS/MS specifically for the quantification of this compound is not extensively detailed in the provided search results, LC-MS/MS is a common technique for the analysis of various organic compounds, including other chlorinated species and benzoxazole derivatives. scientificlabs.co.ukmdpi.comnih.gov The technique is widely used in clinical research and environmental analysis for the simultaneous quantification of multiple analytes in complex matrices. nih.govlcms.cz The use of tandem mass spectrometry (MS/MS) allows for more in-depth analysis and improved sensitivity compared to standard LC-MS. measurlabs.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high level of accuracy allows for the determination of the elemental composition of a compound, which is crucial for confirming its identity, especially in the absence of authentic standards. HRMS techniques, such as those utilizing Orbitrap mass analyzers, are employed for accurate mass measurements and can be coupled with chromatographic separation techniques like HPLC. mdpi.com While a specific HRMS spectrum for this compound was not found in the immediate search results, HRMS is a standard technique for the characterization of organic molecules and would be applicable for confirming the elemental composition (C₇H₄ClNO) and molecular weight (153.57 g/mol ) of this compound. thermofisher.comavantorsciences.comthermofisher.com HRMS is particularly valuable in non-targeted analysis for identifying unknown compounds based on their accurate mass and fragmentation patterns. mdpi.comunipr.it
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chromatographic Separations
Chromatographic methods are powerful tools for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used techniques in the analysis of organic compounds, including benzoxazole derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It involves pumping a liquid mobile phase through a stationary phase packed in a column at high pressure. The interaction of the analyte with the stationary and mobile phases determines its retention time and thus its separation from other components.
HPLC has been applied in the analysis of benzoxazole-related compounds. For instance, HPLC methods have been developed for the determination of phenylethenylbenzofuroxans and their synthetic byproducts, including benzoxazoles. nih.gov These methods often utilize reversed-phase C18 columns and mobile phases consisting of mixtures of methanol, acetonitrile, and water, with detection typically performed using UV absorbance at specific wavelengths. nih.gov An isocratic reverse-phase HPLC method using a C18 column and methanol-acetonitrile-water or acetonitrile-water mixtures as the mobile phase has been developed for the determination of related compounds. nih.gov Such methods have been validated for parameters including linearity, accuracy, precision, specificity, and limits of detection and quantification. nih.gov
Notably, this compound itself has been utilized as a derivatizing reagent to enable sensitive detection of other compounds, such as amino acids, by HPLC with fluorescence or UV detection. google.comtandfonline.comtandfonline.comresearchgate.nettandfonline.com In this application, amino acids are derivatized with this compound to form fluorescent N-(2-benzoxazolyl)-amino acids (BOX-AAs), which can then be separated on reversed-phase C18 columns and detected with high sensitivity using fluorescence (excitation at 245 nm, emission at 320 nm) or UV detection. google.com This highlights the utility of this compound not only as an analyte but also as a tool to enhance the analytical detection of other molecules via HPLC. The purity of related compounds like 5-Chlorobenzoxazole (B107618) can also be monitored using HPLC with UV detection.
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating non-volatile mixtures. azecs.azwikipedia.orgsigmaaldrich.com It is performed on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. azecs.azwikipedia.org The sample is applied as a spot, and a solvent or solvent mixture (mobile phase) is allowed to move up the plate by capillary action, separating the components based on their differing affinities for the stationary and mobile phases. azecs.azwikipedia.orgmerckmillipore.com
TLC is frequently used for monitoring the progress of chemical reactions, including those involving the synthesis or transformation of benzoxazole derivatives like this compound. echemi.comthieme-connect.comacs.org It allows for quick qualitative analysis of reaction mixtures, determination of the number of components, and assessment of purity. azecs.azwikipedia.orgsigmaaldrich.com For instance, TLC analysis has been employed to monitor the endpoint of reactions in the synthesis of this compound. echemi.com Similarly, TLC has been used in the analysis of conjugates derived from chlorobenzoxazole compounds. acs.org The technique is valuable for its speed and simplicity, providing a visual representation of the separation. azecs.azsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
Crystallographic Analysis
Crystallographic analysis, particularly single crystal X-ray diffraction, is a powerful technique for determining the precise three-dimensional structure of crystalline compounds. While direct crystallographic data for this compound itself were not found in the immediate search results, this technique has been applied to characterize the structure of derivatives synthesized using this compound as a starting material. ajol.inforesearchgate.netscielo.org.zascielo.org.za This provides insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions within related structures.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction has been utilized in the structural characterization of compounds derived from this compound. For instance, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, synthesized using this compound, was determined by single crystal X-ray diffraction. ajol.inforesearchgate.netscielo.org.zascielo.org.za This compound crystallizes in the monoclinic system, with space group P21/c. ajol.inforesearchgate.netscielo.org.za The unit cell parameters were reported as a = 11.9936(3) Å, b = 13.9638(3) Å, c = 11.5126(4) Å, and β = 108.939(3)°. ajol.inforesearchgate.netscielo.org.za The analysis revealed details about the molecular conformation and the presence of an intramolecular hydrogen bond. ajol.inforesearchgate.netscielo.org.za The application of this technique to derivatives highlights its importance in confirming the synthesized structure and understanding the solid-state arrangement of molecules related to this compound. ajol.inforesearchgate.netscielo.org.za
Applications in Organic Synthesis
Building Blocks in Complex Molecular Architectures
The presence of the chlorine atom at the C-2 position of the benzoxazole (B165842) ring in 2-chlorobenzoxazole renders it susceptible to nucleophilic substitution reactions. This characteristic reactivity is fundamental to its role as a building block in the synthesis of complex molecules. By reacting this compound with various nucleophiles, such as amines, alcohols, thiols, and organometallic reagents, chemists can introduce diverse functional groups and construct elaborate molecular scaffolds. This is exemplified in the synthesis of 2-(2-naphthylamino)benzoxazole through a reaction with 2-amino-1-naphthalenesulfonic acid. fishersci.sesigmaaldrich.com
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing the benzoxazole core or other fused heterocyclic systems. ontosight.airesearchgate.net Its ability to undergo substitution and coupling reactions facilitates the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the construction of diverse heterocyclic frameworks.
Benzoxazole Derivatives
A primary application of this compound is the synthesis of substituted benzoxazole derivatives. The chlorine atom can be readily displaced by various nucleophiles, leading to the formation of 2-amino, 2-alkoxy, 2-alkylthio, or 2-aryl benzoxazoles. arabjchem.org For instance, the reaction of this compound with cyclic amines has been reported as an efficient strategy for synthesizing 2-cyclic amine substituted benzoxazole derivatives. researchgate.net This approach allows for the introduction of diverse amine functionalities at the 2-position of the benzoxazole core, leading to compounds with varied chemical and biological properties.
| Reactant | Product Class | Example Reaction | Source |
| Cyclic amines | 2-Cyclic amine substituted benzoxazoles | Reaction with this compound | researchgate.net |
| 2-amino-1-naphthalenesulfonic acid | 2-(2-naphthylamino)benzoxazole | Reaction with this compound | fishersci.sesigmaaldrich.com |
| Hydrazine (B178648) hydrate, ammonia (B1221849), or amines | 2-Aminobenzoxazoles | Reaction with this compound | arabjchem.org |
| β,γ-unsaturated Grignard reagents | 2-Allyl-, 2-allenyl-, and 2-propargyl-benzoxazoles | Cross-coupling with this compound | acs.org |
The synthesis of 2-aminobenzoxazoles from this compound can be achieved through reactions with hydrazine hydrate, ammonia, or various amines. arabjchem.org This highlights the utility of this compound as a flexible starting material for accessing important benzoxazole scaffolds.
Other Fused Heterocycles
While primarily used for benzoxazole derivatives, this compound can potentially be employed in strategies leading to other fused heterocyclic systems, often as part of more complex synthetic routes. Although direct examples of this compound being the sole precursor for significantly different fused heterocycles were not extensively detailed in the search results, its reactivity at the 2-position makes it a potential component in multi-step syntheses involving annulation or coupling reactions to form larger, fused ring systems. Research into the synthesis of various fused aryl oxazoles, including naphtho- and benzoxazoles, through methods like the decomposition of naphtho- and benzoxazinones with KOH, indicates the broader context of fused heterocyclic synthesis where substituted benzoxazoles could play a role. researchgate.net
Role in Agrochemicals and Dyestuff Synthesis
This compound is recognized as an important intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.sethermofisher.com Its incorporation into molecules designed for these applications leverages the inherent properties of the benzoxazole core, which can contribute to biological activity in agrochemicals or specific colorimetric properties in dyestuffs. The ability to easily modify the 2-position through the reactive chlorine atom allows for the attachment of various substituents that impart desired characteristics for these applications. While specific detailed synthetic routes starting directly from this compound for commercial agrochemicals or dyestuffs were not extensively detailed, its classification as a key intermediate underscores its importance in these industrial areas. Benzoxazole derivatives, in general, have shown potential as antifungal agents against phytopathogenic fungi, suggesting a role for benzoxazole-based compounds in agrochemistry. nih.gov In the realm of dyestuffs, while the search results primarily discussed azo dyes and other dye classes, the mention of this compound's use in dyestuff synthesis indicates its potential as a building block for certain chromophores or dye intermediates. fishersci.sethermofisher.com
Development of Fluorescent Probes
Benzoxazole derivatives, including those potentially synthesized from this compound, have found application in the development of fluorescent probes. cymitquimica.comperiodikos.com.brnih.gov These probes are valuable tools in various scientific disciplines, including biology and chemistry, for detecting and imaging specific molecules or biological processes. The fluorescent properties of benzoxazole-based compounds can be tuned by appropriate substitution on the core structure. The reactive chlorine atom in this compound provides a handle for introducing fluorophores or recognition elements that enable the molecule to act as a sensor. For example, benzoxazole derivatives have been investigated for their photophysical properties and interactions with DNA, highlighting their potential as fluorescent DNA probes. periodikos.com.br The synthesis of fluorescent probes based on benzoxazole derivatives has been reported for applications such as the detection of biothiols. nih.gov
Future Research Directions
Exploration of Novel Synthetic Routes
Current synthetic methods for 2-chlorobenzoxazole and its derivatives often involve harsh reagents, multiple steps, or generate undesirable byproducts researchgate.netgoogle.comarabjchem.org. Future research should focus on developing more efficient, atom-economical, and selective synthetic routes. This could include exploring novel catalytic systems, such as transition metal-free catalysis or nanocatalysts, which have shown promise in related benzoxazole (B165842) synthesis mdpi.comrsc.org. Microwave-assisted and solvent-free conditions have also demonstrated reduced reaction times and improved yields for some benzazole derivatives, suggesting their potential application to this compound synthesis researchgate.net. Furthermore, investigating alternative starting materials or domino reactions could lead to streamlined synthetic pathways, minimizing steps and waste generation.
Discovery of New Pharmacological Activities
Benzoxazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects researchgate.netmdpi.cominnovareacademics.in. Given that this compound is a key intermediate for synthesizing substituted benzoxazoles targetmol.comcymitquimica.com, future research should aim to synthesize novel derivatives utilizing the reactive C-2 chlorine for diverse functionalization. Subsequent biological evaluations could uncover new pharmacological activities or improve the potency and selectivity of known activities. For instance, exploring its reactivity with various amines, as demonstrated in the synthesis of 2-aminobenzoxazoles arabjchem.orgjournals.co.zamdpi.com, could lead to compounds with enhanced therapeutic potential. High-throughput screening of libraries of this compound derivatives against a broader spectrum of biological targets is a promising direction.
Advanced Mechanistic Studies of Biological Activity
While some studies have explored the biological activities of benzoxazole derivatives, detailed mechanistic understanding at the molecular level is often limited mdpi.com. Future research should focus on advanced mechanistic studies of this compound derivatives that show promising biological activity. This could involve biochemical assays to identify specific protein targets, enzyme inhibition studies, and cell-based assays to understand cellular pathways affected. Techniques such as molecular docking and dynamic simulations can provide insights into the binding interactions between the derivatives and their biological targets mdpi.com. Understanding the precise mechanisms of action is crucial for rational drug design and optimization.
Development of Green Chemistry Approaches
The synthesis of chemical compounds, including heterocycles like this compound, often involves the use of hazardous solvents and reagents, leading to environmental concerns mdpi.comarabjchem.org. A critical future research direction is the development of green chemistry approaches for the synthesis and functionalization of this compound. This includes utilizing environmentally benign solvents (e.g., water, ionic liquids, deep eutectic solvents), developing catalytic methods that reduce waste, and exploring energy-efficient techniques such as microwave or ultrasound irradiation mdpi.comrsc.orgmdpi.comrsc.org. The development of recyclable catalysts and the design of synthetic routes with improved atom economy are also key aspects of green chemistry that should be pursued.
Integration of Computational and Experimental Studies
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the electronic structure, reactivity, and biological interactions of this compound and its derivatives mdpi.comeurjchem.comchemeo.com. Future research should emphasize the integration of computational and experimental studies. Computational modeling can be used to predict the reactivity of this compound in novel reactions, design targeted libraries of derivatives with desired properties, and predict binding affinities to biological targets mdpi.com. Experimental validation of these computational predictions is essential to accelerate the discovery and development process. This synergistic approach can lead to a more efficient and rational design of new synthetic routes and bioactive molecules.
Expansion of Analytical Methodologies for Trace Analysis
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound and its potential metabolites or impurities in various matrices, including environmental samples and biological systems honeywell.communi.czshimadzu.com. Future research should focus on expanding and improving analytical methodologies for trace analysis of this compound. This could involve developing more sensitive spectroscopic techniques, optimizing chromatographic methods (e.g., HPLC, GC-MS) for lower detection limits, and exploring hyphenated techniques for comprehensive analysis honeywell.communi.czshimadzu.com. Development of methods for the analysis of this compound in complex matrices, potentially involving advanced sample preparation techniques, is also important for environmental monitoring and biological studies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
